N-phenylpyrrolidine-1-carboxamide
Overview
Description
N-phenylpyrrolidine-1-carboxamide is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the nitrogen atom. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that alkaloids from natural origin, which n-phenylpyrrolidine-1-carboxamide is a part of, can be potential targets in the management of inflammation and oxidative stress-related diseases .
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It’s worth noting that the regulation of metabolic pathways is a complex process, and any compound interacting with these pathways can have significant effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylpyrrolidine-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates. The process involves the reaction of a carboxylic acid with an amine, typically under catalytic or non-catalytic conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Non-Catalytic Amidation: Involves direct reaction of the carboxylic acid with an amine under elevated temperatures or in the presence of dehydrating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of efficient catalysts to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-phenylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Phenylpiracetam: A derivative with a similar pyrrolidine core but differing in the substitution pattern, known for its nootropic effects.
2-(Het)arylpyrrolidine Derivatives: Compounds with similar structural motifs that exhibit anticancer and antibacterial activities.
These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity, which distinguish it from other related compounds.
Properties
IUPAC Name |
N-phenylpyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKXPQLQPBJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355112 | |
Record name | N-phenyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-53-9 | |
Record name | N-phenyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpyrrolidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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